
8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of derivatives similar to 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one. For instance, a study by Ashok et al. (2016) detailed the synthesis of novel pyrano[2,3-f]chromen-4-ones, highlighting their efficient microwave-assisted synthesis and significant in vitro antimicrobial activity against bacterial and fungal strains. These compounds also showed potential as DNA gyrase inhibitors, as supported by molecular docking studies (Ashok et al., 2016). Another study focused on the antibacterial effects of new derivatives of 4-hydroxy-chromen-2-one, emphasizing the high level of bacteriostatic and bactericidal activity, indicating the potential of similar compounds in combating microbial infections (Behrami & Dobroshi, 2019).
Antifungal and Antibacterial Properties
Mahesh et al. (2022) synthesized new oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing their potential as antibacterial and antifungal agents. This highlights the compound's relevance in developing treatments against microbial infections (Mahesh et al., 2022). Furthermore, Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, revealing significant antimicrobial activity, which suggests the utility of these compounds in pharmaceutical applications targeting microbial pathogens (Bhat et al., 2013).
Molecular Docking and Synthesis
The synthesis and characterization of novel compounds for potential applications in medicine and pharmacology, including their interaction with biological targets, have been extensively explored. For example, a study by Sert et al. (2018) characterized a target compound through various spectroscopic techniques and conducted molecular docking studies, indicating the approach's value in drug development (Sert et al., 2018).
Anticancer and Apoptosis Inducing Agents
Research also extends to the exploration of compounds for their anticancer properties. For instance, Cai et al. (2006) utilized a chemical genetics approach to identify small molecules that induce apoptosis, highlighting the potential of compounds like this compound in cancer treatment (Cai et al., 2006).
Future Directions
The future directions for “8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one” could involve further exploration of its biological activities. Given the reported biological activities of the 1,3,4-oxadiazoles class of compounds, it may be worthwhile to investigate the potential of this compound in various therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarin and 1,3,4-oxadiazoles, have been known to exhibit a wide array of biological activities . They have been used in the synthesis of drugs for future generations .
Mode of Action
It’s worth noting that similar compounds have shown antioxidant properties . For instance, compounds 7d and 7i, which are part of a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, have shown prominent radical scavenging activity .
Biochemical Pathways
Similar compounds have been known to interact with various enzymes and proteins that contribute to cancer cell proliferation .
Result of Action
Similar compounds have shown potent dpph and hydroxyl radical activity comparable to the standards employed, and therefore act as antioxidant leads .
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole scaffold, which is a part of the 8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one structure, possesses a wide variety of biological activities, particularly for cancer treatment . It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Cellular Effects
The activity of different 1,3,4-oxadiazole conjugates, including this compound, were tested on the different cell lines of different types of cancer . These compounds have shown to exert significant cytotoxicity towards malignant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Temporal Effects in Laboratory Settings
It is known that the compound shows prominent radical scavenging activity .
Dosage Effects in Animal Models
It is known that the compound has shown high efficacy in in vitro cytotoxicity screening .
Metabolic Pathways
It is known that the compound interacts with various enzymes and proteins that contribute to cancer cell proliferation .
Properties
IUPAC Name |
8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYKPRXPWLVOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
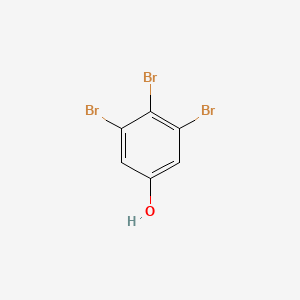
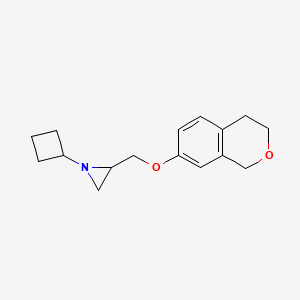

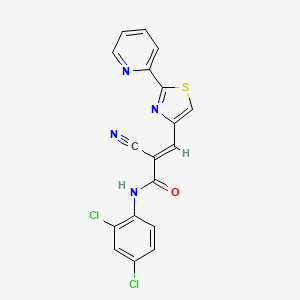
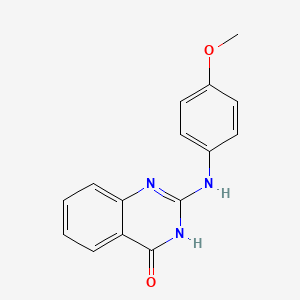
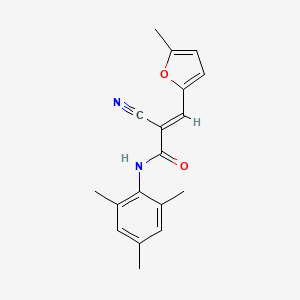
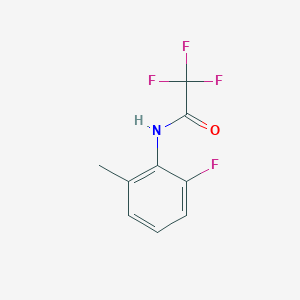
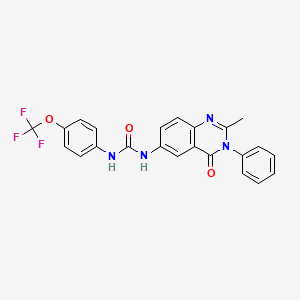
![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)
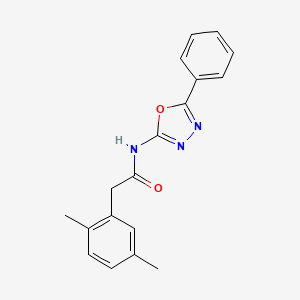
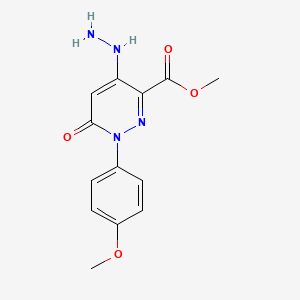

![N-[2-(acetylamino)ethyl]-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2522868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2522869.png)
